
2-Chloro-6-(pentan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(pentan-2-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is specifically substituted with a chlorine atom at the second position and a pentan-2-yl group at the sixth position on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pentan-2-yl)phenol can be achieved through nucleophilic aromatic substitution. This involves the substitution of a chlorine atom on a chlorinated benzene ring with a nucleophile, such as a hydroxyl group. The reaction typically requires strong electron-withdrawing groups to activate the aromatic ring and strong basic conditions to facilitate the substitution .
Industrial Production Methods
Industrial production of phenols, including this compound, often involves the Hock process. This process includes the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(pentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as sodium dichromate or chromium trioxide.
Reduction: Reduction of phenols can yield cyclohexanols.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na₂Cr₂O₇), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a metal catalyst.
Substitution: Halogens (e.g., Br₂), nitrating agents (e.g., HNO₃).
Major Products
Oxidation: Quinones.
Reduction: Cyclohexanols.
Substitution: Halogenated phenols, nitrophenols.
Aplicaciones Científicas De Investigación
2-Chloro-6-(pentan-2-yl)phenol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its phenolic structure.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(pentan-2-yl)phenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, while the hydrophobic pentan-2-yl group can interact with lipid membranes. These interactions can disrupt cellular processes and lead to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
2-Chlorophenol: Similar structure but lacks the pentan-2-yl group.
4-Hexylresorcinol: Contains a hexyl group and two hydroxyl groups on the benzene ring.
Uniqueness
2-Chloro-6-(pentan-2-yl)phenol is unique due to the presence of both a chlorine atom and a pentan-2-yl group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
65565-62-0 |
|---|---|
Fórmula molecular |
C11H15ClO |
Peso molecular |
198.69 g/mol |
Nombre IUPAC |
2-chloro-6-pentan-2-ylphenol |
InChI |
InChI=1S/C11H15ClO/c1-3-5-8(2)9-6-4-7-10(12)11(9)13/h4,6-8,13H,3,5H2,1-2H3 |
Clave InChI |
NUOZIQVIWOZYMF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C1=C(C(=CC=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



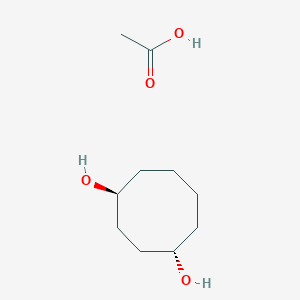
![1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one](/img/structure/B14492472.png)
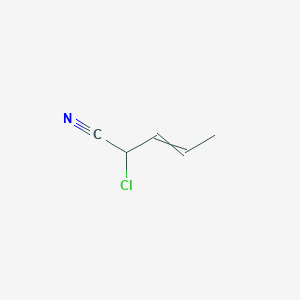
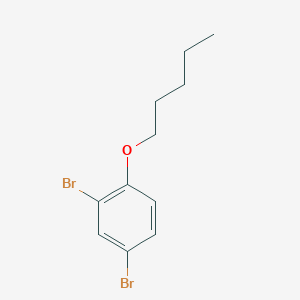
![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine](/img/structure/B14492493.png)
![2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol](/img/structure/B14492503.png)
![3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid](/img/structure/B14492509.png)

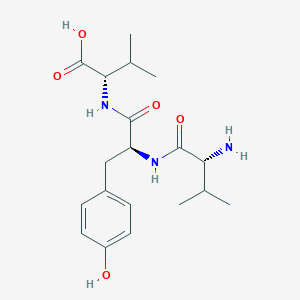
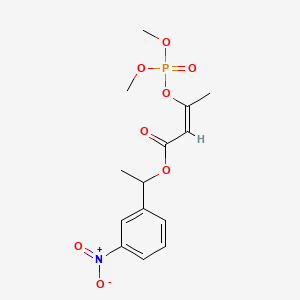
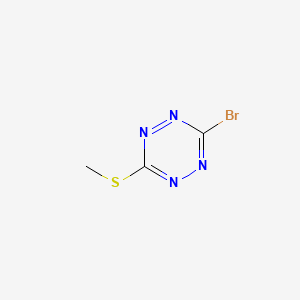
![[1,1'-Biphenyl]-4-yl bis(2-methylphenyl) phosphite](/img/structure/B14492527.png)
![6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane](/img/structure/B14492547.png)
